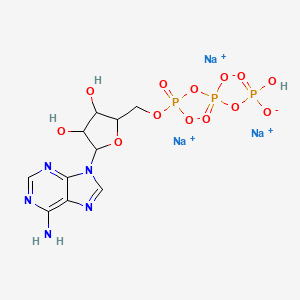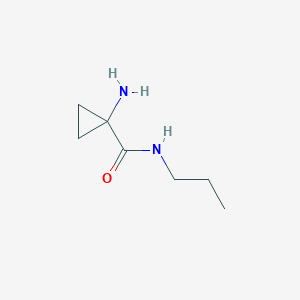![molecular formula C13H9FN2 B12082314 6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)
6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. Its structure consists of a pyrrole ring fused with a pyridine ring, with a fluorophenyl substituent at the 3-position. This compound exhibits intriguing properties due to its unique ring system and functional groups.
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes exist for the preparation of 6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine. One common approach involves cyclization of an appropriate precursor, such as a 3-fluorophenyl-substituted pyridine, under specific reaction conditions. The cyclization can occur via intramolecular reactions, often catalyzed by transition metal complexes.
Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route to achieve high yields and purity. The use of boronic acids, cross-coupling reactions, and transition metal catalysts plays a crucial role in large-scale synthesis.
Analyse Chemischer Reaktionen
Reactivity:: 6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding pyrrolopyridine derivatives.
Reduction: Reduction of the fluorophenyl group or the pyrrolopyridine ring can lead to different products.
Substitution: Nucleophilic substitution reactions occur at the pyridine nitrogen or the fluorophenyl position.
Boronic acids: Used in Suzuki-Miyaura cross-coupling reactions.
Transition metal catalysts: Facilitate cyclization and other transformations.
Hydrogenation catalysts: Employed for reduction reactions.
Wissenschaftliche Forschungsanwendungen
6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.
Material Science: Its structural features make it valuable for designing functional materials.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. It may interact with molecular targets, modulate signaling pathways, or exhibit biological activity. Further studies are needed to elucidate these mechanisms comprehensively.
Vergleich Mit ähnlichen Verbindungen
While 6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine is unique, similar compounds include other pyrrolopyridines, such as 6-(4-Fluorophenyl)pyridine-3-boronic acid pinacol ester . These related structures share common features but differ in substituents and reactivity.
Eigenschaften
Molekularformel |
C13H9FN2 |
|---|---|
Molekulargewicht |
212.22 g/mol |
IUPAC-Name |
6-(3-fluorophenyl)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C13H9FN2/c14-11-3-1-2-9(6-11)10-7-13-12(16-8-10)4-5-15-13/h1-8,15H |
InChI-Schlüssel |
SWSLWARSNOYHLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C2=CC3=C(C=CN3)N=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[[(3,4-Dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl)methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid](/img/structure/B12082239.png)

![4-[(2-Bromo-3-nitrophenoxy)methyl]piperidine](/img/structure/B12082252.png)
![2'-Amino-3'-bromo-[1,1'-biphenyl]-2-ol](/img/structure/B12082262.png)



![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
![6-Fluoroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12082290.png)





